molecular formula C17H19N3O2 B5803749 2-[(anilinocarbonyl)amino]-N-isopropylbenzamide

2-[(anilinocarbonyl)amino]-N-isopropylbenzamide

Cat. No. B5803749
M. Wt: 297.35 g/mol
InChI Key: GGUZHEJRILCZMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Anilinocarbonyl)amino]-N-isopropylbenzamide, also known as ANCCA, is a compound that has gained significant attention in the scientific community due to its potential applications in cancer research. ANCCA is a small molecule inhibitor that has been shown to selectively target the anaphase-promoting complex/cyclosome (APC/C) pathway, which is involved in the regulation of cell division.

Mechanism of Action

2-[(anilinocarbonyl)amino]-N-isopropylbenzamide selectively inhibits the APC/C pathway by binding to the APC/C activator protein, Cdc20. This binding prevents the interaction of Cdc20 with the APC/C, leading to the inhibition of APC/C activity. This, in turn, leads to the accumulation of cyclin B1, which induces mitotic arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce mitotic arrest and apoptosis in cancer cells. It has been found to be particularly effective against breast cancer cells, where it has been shown to induce cell death through the activation of caspase-3 and caspase-9. This compound has also been found to be effective against lung cancer cells, where it induces apoptosis through the activation of the JNK pathway.

Advantages and Limitations for Lab Experiments

2-[(anilinocarbonyl)amino]-N-isopropylbenzamide is a small molecule inhibitor that can be easily synthesized in the laboratory. It has been extensively studied for its potential applications in cancer research, and its mechanism of action is well understood. However, this compound has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, this compound has not yet been tested in vivo, so its efficacy and safety in animal models are still unknown.

Future Directions

2-[(anilinocarbonyl)amino]-N-isopropylbenzamide has the potential to be a promising candidate for cancer therapy. Future research should focus on testing this compound in animal models to determine its efficacy and safety. Additionally, further studies should be conducted to investigate the potential use of this compound in combination with other cancer therapies, as well as its potential applications in other diseases. Finally, the development of more soluble analogs of this compound could overcome its limitations for lab experiments and increase its potential for clinical use.

Synthesis Methods

The synthesis of 2-[(anilinocarbonyl)amino]-N-isopropylbenzamide involves a multi-step process that starts with the reaction of 2-nitrobenzoic acid with thionyl chloride to form 2-chlorobenzoic acid. This intermediate is then reacted with aniline to form 2-chlorobenzamide, which is further reacted with isopropylamine to form N-isopropyl-2-chlorobenzamide. Finally, the reaction of N-isopropyl-2-chlorobenzamide with cyanic acid leads to the formation of this compound.

Scientific Research Applications

2-[(anilinocarbonyl)amino]-N-isopropylbenzamide has been extensively studied for its potential applications in cancer research. It has been shown to selectively inhibit the APC/C pathway, which is involved in the regulation of cell division. This compound has been found to induce mitotic arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

2-(phenylcarbamoylamino)-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-12(2)18-16(21)14-10-6-7-11-15(14)20-17(22)19-13-8-4-3-5-9-13/h3-12H,1-2H3,(H,18,21)(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGUZHEJRILCZMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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